(6R)-Folinic acid
Overview
Description
(6R)-Folinic acid, also known as leucovorin, is a biologically active form of folic acid. It is a folate analog and a derivative of tetrahydrofolic acid. Unlike folic acid, this compound does not require reduction by dihydrofolate reductase to be converted into its active form, making it a crucial compound in various biochemical processes. It is widely used in medicine, particularly in cancer treatment and as a rescue agent to mitigate the toxic effects of certain chemotherapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-Folinic acid typically involves the reduction of folic acid. One common method includes the catalytic hydrogenation of folic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified through a series of chromatographic techniques. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(6R)-Folinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form folic acid.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Folic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6R)-Folinic acid is used as a reagent in various synthetic processes. Its ability to donate one-carbon units makes it valuable in the synthesis of nucleotides and amino acids.
Biology
In biological research, this compound is used to study folate metabolism and its role in cellular processes. It is also used in studies involving the synthesis of DNA and RNA.
Medicine
Medically, this compound is used to reduce the toxic effects of methotrexate, a chemotherapy drug. It is also used in combination with 5-fluorouracil to enhance its efficacy in treating colorectal cancer. Additionally, it is used to treat folate deficiency and certain types of anemia .
Industry
In the pharmaceutical industry, this compound is used in the formulation of various drugs. Its role as a folate analog makes it a critical component in medications designed to treat cancer and other diseases involving folate metabolism.
Mechanism of Action
(6R)-Folinic acid exerts its effects by bypassing the need for dihydrofolate reductase-mediated reduction, directly participating in the synthesis of purines, pyrimidines, and methionine. It acts as a cofactor in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. This mechanism is particularly important in rapidly dividing cells, such as cancer cells, where nucleotide synthesis is crucial .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: Requires reduction by dihydrofolate reductase to become active.
Tetrahydrofolic Acid: The fully reduced form of folic acid, directly involved in one-carbon transfer reactions.
Methotrexate: A folate analog that inhibits dihydrofolate reductase, used as a chemotherapy agent.
Uniqueness
(6R)-Folinic acid is unique in its ability to bypass the reduction step required by folic acid, making it immediately available for biochemical processes. This property is particularly beneficial in clinical settings where rapid action is needed, such as in the rescue from methotrexate toxicity .
Properties
IUPAC Name |
(2S)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIAGPKUTFNRDU-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224654 | |
Record name | 6R-Leucovorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble in water | |
Record name | LEUCOVORIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |
Record name | LEUCOVORIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue. | |
Record name | LEUCOVORIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water with 3 mol of water of crystallization. | |
CAS No. |
73951-54-9, 58-05-9 | |
Record name | 6R-Leucovorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073951549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R)-Folinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6R-Leucovorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formyltetrahydrofolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCOVORIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
245 °C (decomp) | |
Record name | LEUCOVORIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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